molecular formula C12H17NO3 B1524148 tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate CAS No. 180593-41-3

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Cat. No.: B1524148
CAS No.: 180593-41-3
M. Wt: 223.27 g/mol
InChI Key: OLCINQXFUANAPJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-4-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carbamate moiety can interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-hydroxyphenyl)carbamate
  • tert-Butyl N-(4-methoxyphenyl)-N-methylcarbamate
  • tert-Butyl N-(4-hydroxyphenyl)-N-ethylcarbamate

Uniqueness

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is unique due to the presence of both a hydroxyphenyl group and a methylcarbamate moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its biological activity primarily revolves around its potential therapeutic applications, including neuroprotective effects and enzyme inhibition. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

  • Chemical Formula : C12H17NO3
  • Molecular Weight : 221.27 g/mol
  • CAS Number : 54592515

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. It can form covalent or non-covalent bonds, leading to modulation of enzyme activity and signal transduction pathways. Notably, it has been identified as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD) .

1. Neuroprotective Effects

Research indicates that this compound exhibits protective effects against amyloid beta peptide (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro studies have shown that this compound can reduce cell death in astrocytes induced by Aβ 1-42 through the modulation of inflammatory cytokines such as TNF-α .

Table 1: In Vitro Effects on Astrocytes

TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control10010
Aβ 1-422050
M4 + Aβ4030

2. Enzyme Inhibition

The compound has demonstrated significant inhibitory activity against β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM). These activities suggest its potential as a multi-target therapeutic agent for Alzheimer's disease .

3. Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound has been shown to modulate inflammatory responses. Studies indicate a reduction in pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions .

Case Study 1: In Vitro Assessment of Neuroprotective Effects

A study aimed to evaluate the protective effects of this compound on astrocyte cells exposed to Aβ 1-42. The results indicated a moderate protective effect, with a notable reduction in TNF-α levels and oxidative stress markers compared to untreated controls.

Case Study 2: In Vivo Model of Alzheimer's Disease

In vivo studies involving rat models treated with scopolamine revealed that while the compound showed some protective effects in vitro, its efficacy was limited in vivo due to bioavailability issues within the brain .

Properties

IUPAC Name

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCINQXFUANAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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